molecular formula C20H20N4O3 B2735581 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285489-45-3

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2735581
CAS No.: 1285489-45-3
M. Wt: 364.405
InChI Key: TVFWDPWGONUUCR-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a highly interesting compound known for its potential applications in medicinal chemistry and biological sciences. With a complex structure incorporating various functional groups, it offers a broad spectrum of chemical reactivity and interaction possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide often starts with the preparation of the starting materials: 3-ethoxy-2-hydroxybenzaldehyde, 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, and hydrazine hydrate. The condensation reaction is typically performed under reflux conditions in ethanol, where the aldehyde and hydrazide undergo nucleophilic addition followed by dehydration to form the final product.

Industrial Production Methods

On an industrial scale, the production process may involve automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the compound from reaction byproducts.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is known to undergo several types of chemical reactions, including:

  • Oxidation: : The hydroxyl group on the aromatic ring can be oxidized to form a carbonyl group.

  • Reduction: : The imine bond can be reduced to form a secondary amine.

  • Substitution: : Halogenation of the aromatic ring can lead to various substituted derivatives.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Halogenating agents: : Bromine (Br2), iodine monochloride (ICl).

Major Products Formed

Scientific Research Applications

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has found several applications across various scientific domains:

  • Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

  • Biology: : Investigating the interaction with biomolecules, such as proteins and nucleic acids, and studying its effects on biological pathways.

  • Medicine: : Potential therapeutic applications as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Industry: : Used in the development of new materials with unique chemical properties and functions.

Mechanism of Action

The mechanism by which N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exerts its effects is highly dependent on its specific application:

  • Molecular Targets: : It can interact with enzymes, receptors, or other proteins, inhibiting or activating specific biological pathways.

  • Pathways Involved: : These interactions may affect oxidative stress pathways, inflammatory response, or cellular proliferation.

Comparison with Similar Compounds

When compared to similar compounds, such as other pyrazole derivatives, N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity. Similar compounds include:

  • N-(4-methyl-3-phenyl-1H-pyrazol-5-yl)-benzamide

  • 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

  • (E)-2-(1H-pyrazol-4-yl)hydrazone-1-phenylethanone

These compounds share some structural similarities but vary in their functional groups and overall chemical behavior. The unique ethoxy and hydroxy substituents on the aromatic ring of this compound contribute to its distinctive properties and applications.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-27-16-11-7-10-15(19(16)25)12-21-24-20(26)18-13(2)17(22-23-18)14-8-5-4-6-9-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFWDPWGONUUCR-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.